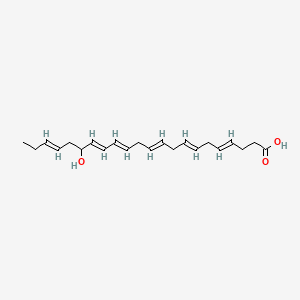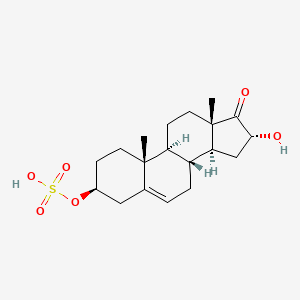
5-Phosphoribosyl 1-pyrophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-O-phosphonato-alpha-D-ribofuranosyl diphosphate(5-) is pentaanion of 5-O-phosphono-alpha-D-ribofuranosyl diphosphate arising from deprotonation of the phosphate and diphosphate OH groups; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of a 5-O-phosphono-alpha-D-ribofuranosyl diphosphate.
科学的研究の応用
Methodological Developments in Determination
- Micheli, Pompucci, and Marcolongo (1975) developed a spectrophotometric method for determining 5-phosphoribosyl 1-pyrophosphate (PRPP) levels in cells. This method offers advantages over radiochemical techniques, being simpler, faster, and less expensive (Micheli, Pompucci, & Marcolongo, 1975).
Biochemical Understanding
- Dennis et al. (2000) explored the spontaneous breakdown of PRPP, revealing the formation of various products including ribose 5-phosphate, indicative of complex biochemical pathways (Dennis, Puskas, Stasaitis, & Sandwick, 2000).
- Greene, Boyle, and Seegmiller (1970) found that PRPP stabilizes adenine phosphoribosyltransferase against heat inactivation, highlighting its role in enzyme regulation (Greene, Boyle, & Seegmiller, 1970).
Advanced Applications
- Smithers and O'Sullivan (1984) conducted a study on phosphorothioate analogs of PRPP, using 31P nuclear magnetic resonance (NMR) to analyze their properties. This study suggests potential applications of these analogs in probing reactions catalyzed by phosphoribosyltransferase enzymes (Smithers & O'Sullivan, 1984).
PRPP in Plant Biology
- Ashihara (2016) reviewed the biosynthesis of PRPP in plants, discussing the importance of PRPP in nucleotide, tryptophan, and histidine synthesis, and its role in various physiological phenomena in plants (Ashihara, 2016).
Relationship with Metabolic Diseases
- Baliś and Higgins (1987) discussed the relevance of PRPP in the origin of certain metabolic diseases, noting that imbalances in PRPP levels can lead to conditions such as Lesch-Nyhan disease or gout (Baliś & Higgins, 1987).
Enzymatic Studies
- Nosal, Switzer, and Becker (1993) characterized human 5-phosphoribosyl-1-pyrophosphate synthetase isozymes, highlighting differences in their kinetic properties and sensitivities to inhibitors. This research contributes to understanding the enzyme's role in proliferating cells (Nosal, Switzer, & Becker, 1993).
特性
分子式 |
C5H8O14P3-5 |
|---|---|
分子量 |
385.03 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[oxido(phosphonatooxy)phosphoryl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C5H13O14P3/c6-3-2(1-16-20(8,9)10)17-5(4(3)7)18-22(14,15)19-21(11,12)13/h2-7H,1H2,(H,14,15)(H2,8,9,10)(H2,11,12,13)/p-5/t2-,3-,4-,5-/m1/s1 |
InChIキー |
PQGCEDQWHSBAJP-TXICZTDVSA-I |
異性体SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
正規SMILES |
C(C1C(C(C(O1)OP(=O)([O-])OP(=O)([O-])[O-])O)O)OP(=O)([O-])[O-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


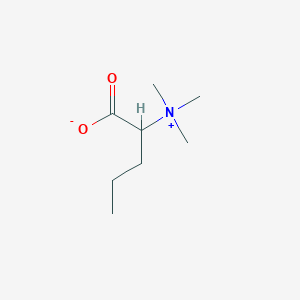
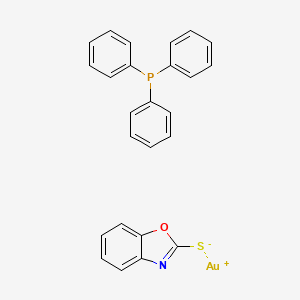
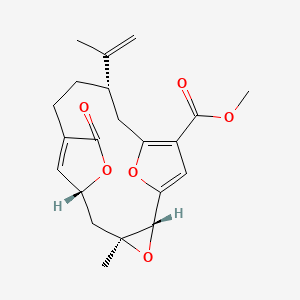

![methyl 2-[(1R,2S,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1259688.png)

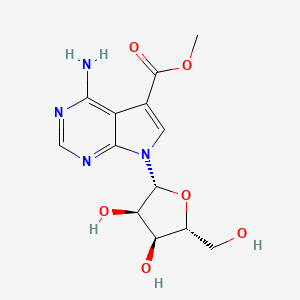
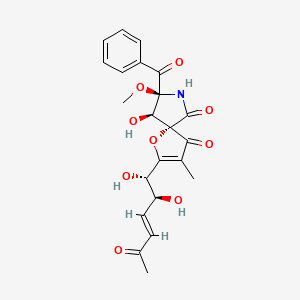
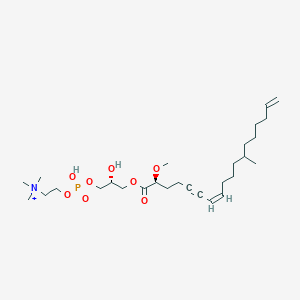
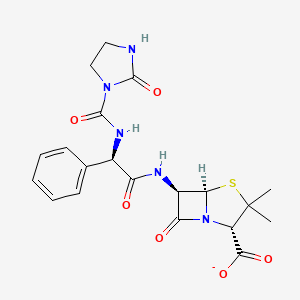
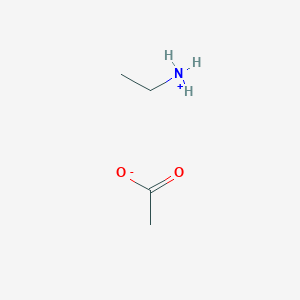
![[(1R,2S,10R,12R,13S)-12-cyano-16-hydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-10-[(2-oxopropanoylamino)methyl]-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-19-yl] 2-hydroxyacetate](/img/structure/B1259702.png)
